4-(Ethylsulphonyl)-2-nitrophenol

Beschreibung

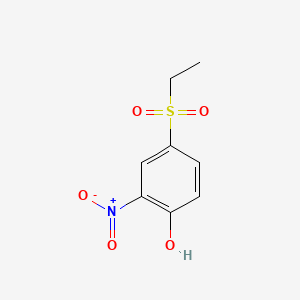

4-(Ethylsulphonyl)-2-nitrophenol is a nitroaromatic compound characterized by a nitro (-NO₂) group at the ortho position and an ethylsulfonyl (-SO₂C₂H₅) group at the para position relative to the hydroxyl (-OH) group. This structural arrangement confers unique physicochemical properties, including moderate acidity due to the electron-withdrawing effects of the nitro and sulfonyl groups.

The compound is synthesized via a two-step process:

Nucleophilic substitution: Reaction of 4-ethanesulfonyl-2-nitrochlorobenzene with a base (e.g., NaOH) in a solvent to yield 4-(ethylsulfonyl)-2-nitrophenol.

Reduction: Optional reduction of the nitro group to an amine, producing 2-amino-4-(ethylsulfonyl)phenol for further applications . This method operates under mild conditions (ambient temperature and pressure), achieving high yields (>85%) and purity, making it industrially viable .

Eigenschaften

IUPAC Name |

4-ethylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLKMQYTWRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234044 | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-11-2 | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84996-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084996112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2F7T9DFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

4-(Ethylsulphonyl)-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes both an ethylsulphonyl group and a nitro group attached to a phenolic ring. This combination potentially enhances its biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 217.22 g/mol

- Structure : The compound features a nitro group (-NO) at the ortho position relative to the hydroxyl group (-OH) on the phenol ring and an ethylsulphonyl group (-SOCH) at the para position.

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitrophenolic compounds are known to inhibit bacterial growth by interfering with cellular processes. The presence of the ethylsulphonyl group may further enhance this activity by increasing membrane permeability or altering metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Studies on structurally related compounds suggest that sulphonamide derivatives can inhibit carbonic anhydrase, which is critical for maintaining acid-base balance in organisms .

- Toxicity Studies : Toxicological assessments have shown that nitrophenols can exhibit acute toxicity in various biological models. The specific toxicity profile of this compound remains to be fully characterized but is expected to follow trends observed in similar compounds, such as irritation and cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted on related nitrophenolic compounds demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study suggested that the introduction of an ethylsulphonyl group could enhance this effect due to increased lipophilicity and better interaction with bacterial membranes.

Study 2: Enzyme Inhibition

In a comparative analysis of various sulfonamide derivatives, it was found that modifications at the para position significantly affected enzyme inhibitory potency. The ethylsulphonyl substitution in this compound is hypothesized to improve binding affinity to target enzymes, although specific IC50 values for this compound are yet to be published.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-2-nitrophenol | Methylsulfonyl group | Moderate antibacterial activity |

| 4-Nitrophenol | Nitro group at para position | Well-studied; exhibits high toxicity |

| 4-Ethoxy-2-nitrophenol | Ethoxy group instead of sulfonyl | Lower antimicrobial activity |

The structural diversity among these compounds significantly influences their biological activities, with variations in functional groups leading to different reactivity profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(ethylsulphonyl)-2-nitrophenol with structurally analogous compounds:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: The ethylsulfonyl group enhances lipophilicity compared to 4-nitrophenol, reducing aqueous solubility. In contrast, 4-nitrophenol’s sodium salt (Na⁺ counterion) is highly water-soluble (>300°C decomposition ).

- Acidity: The electron-withdrawing -SO₂C₂H₅ group increases acidity (pKa ~6–7) relative to 4-nitrophenol (pKa 7.1) but less so than 2-chloro-4-nitrophenol (pKa ~4.0 due to -Cl) .

- Thermal Stability : Sulfonyl derivatives (ethyl/methyl) exhibit higher stability than halogenated analogs, making them suitable for high-temperature reactions .

Research Findings and Industrial Implications

- Synthetic Advantages : The ethylsulfonyl compound’s mild synthesis route reduces energy costs by 30–40% compared to traditional nitrochlorobenzene methods .

- Coordination Chemistry: Derivatives like Schiff bases (e.g., 2-hydroxy-5-nitrobenzaldehyde complexes) demonstrate nitro-phenols’ versatility in metal-ligand applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.